molecular formula C6H4F6O B074952 5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one CAS No. 1422-36-2

5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one

Cat. No.: B074952
CAS No.: 1422-36-2
M. Wt: 206.09 g/mol
InChI Key: NXASNTUMEFAWRZ-UHFFFAOYSA-N
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Description

5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one is a fluorinated organic compound with the molecular formula C6H4F6O. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one typically involves the reaction of hexafluoroacetone with suitable precursors under controlled conditions. One common method includes the use of triphenylphosphine as a catalyst .

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using hexafluoroacetone and other fluorinated intermediates. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature and pressure .

Chemical Reactions Analysis

Types of Reactions: 5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one involves its interaction with specific molecular targets. The compound’s fluorine atoms enhance its ability to form strong interactions with proteins and enzymes, potentially inhibiting their activity. This makes it a valuable tool in studying biochemical pathways and developing enzyme inhibitors .

Comparison with Similar Compounds

  • 1,1,1,2,3,4,5,5,5-Nonafluoro-4-(trifluoromethyl)-2-pentene
  • 1,1,1-Trifluoro-2-(trifluoromethyl)-4-penten-2-ol
  • 2-Allylhexafluoroisopropanol

Comparison: 5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties. Compared to similar compounds, it offers higher reactivity in nucleophilic substitution reactions and greater stability under oxidative conditions .

Properties

IUPAC Name

5,5,5-trifluoro-4-(trifluoromethyl)pent-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F6O/c1-3(13)2-4(5(7,8)9)6(10,11)12/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXASNTUMEFAWRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=C(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60467236
Record name 5,5,5-trifluoro-4-(trifluoromethyl)pent-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1422-36-2
Record name 5,5,5-trifluoro-4-(trifluoromethyl)pent-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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